molecular formula C16H15FN2O5 B1192672 E17110

E17110

Cat. No. B1192672
M. Wt: 334.3034
InChI Key: SMRPARLQNTVFLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E17110 is a LXRβ agonist. E17110 showed a significant activation effect on LXRβ with an EC50 value of 0.72 μmol/L. E17110 also increased the expression of ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) in RAW264.7 macrophages. Moreover, E17110 significantly reduced cellular lipid accumulation and promoted cholesterol efflux in RAW264.7 macrophages.

Scientific Research Applications

Mechanism-Based PK/PD Modeling in Drug Development

Wu, Joshi, Ren, and Ng (2006) demonstrated the application of mechanism-based PK/PD modeling in dose selection for muM17, a surrogate monoclonal antibody for efalizumab. This modeling was used to establish dose equivalency between muM17 in mice and efalizumab in humans based on CD11a expression on T-lymphocytes. The study highlights the use of pharmacokinetic/pharmacodynamic (PK/PD) models in drug development, particularly in determining appropriate dosing regimens for clinical use (Wu et al., 2006).

Ribosomal Protein Studies in Plants

Gantt and Thompson (1990) researched the primary structures and evolutionary relationships of plant cytosolic ribosomal proteins, specifically Arabidopsis thaliana cytosolic ribosomal protein S11 and plastid ribosomal protein CS17. Their findings contribute to the understanding of the evolutionary origins and functional roles of ribosomal proteins in plants (Gantt & Thompson, 1990).

Hydrological Modeling and Decision Support

Hut, Hall, Drost, and van de Giesen (2020) discussed the development of eWatercycle, a FAIR multi-application platform for hydrological modeling. This platform is designed to support decision-making in hydrology and addresses the challenge of model complexity and adaptability in hydrological research (Hut et al., 2020).

Immunology and Disease Models

Valaperti et al. (2008) studied the role of CD11b+ monocytes in Experimental Autoimmune Myocarditis (EAM), a Th17 T cell-mediated mouse model of postinflammatory heart disease. Their research contributes to the understanding of immunological mechanisms in heart diseases and potential therapeutic targets (Valaperti et al., 2008).

Influence of Estradiol on Immune Responses

Anipindi, Bagri, Roth, Dizzell, Nguyen, Shaler, Chu, Jiménez‐Saiz, Liang, Swift, Nazli, Kafka, Bramson, Xing, Jordana, Wan, Snider, Stampfli, and Kaushic (2016) explored how estradiol enhances CD4+ T-cell anti-viral immunity. Their work sheds light on the molecular mechanisms by which hormones can influence immune responses, particularly in the context of viral infections (Anipindi et al., 2016).

PET Tracers for Inflammation Studies

Zanotti-Fregonara, Pascual, Veronese, Yu, Beers, Appel, and Masdeu (2019) conducted a comparison study between two PET tracers, 11C-ER176 and 11C-PBR28, for quantifying the translocator protein in the human brain. This research is significant in the context of studying inflammation in the brain, which has applications in various neurological disorders (Zanotti-Fregonara et al., 2019).

Surrogate Antibody Evaluation for Safety Testing

Clarke, Leach, Pippig, Joshi, Wu, House, and Beyer (2004) evaluated a surrogate antibody, muM17, for safety testing of the efalizumab antibody. This study illustrates the process of evaluating surrogate antibodies in preclinical safety testing, which is crucial in the development of therapeutic antibodies (Clarke et al., 2004).

LXRβ Agonist Activity of E17110

Li, Wang, Liu, Lu, Jiang, Xu, and Si (2016) identified E17110 as a novel compound with LXRβ agonist activity. This discovery is relevant to the development of potential anti-atherosclerotic drugs, as E17110 showed promise in promoting reverse cholesterol transport in vitro (Li et al., 2016).

properties

Product Name

E17110

Molecular Formula

C16H15FN2O5

Molecular Weight

334.3034

IUPAC Name

1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 6-fluoro-3-methylbenzofuran-2-carboxylate

InChI

InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22)

InChI Key

SMRPARLQNTVFLB-UHFFFAOYSA-N

SMILES

FC1=CC=C2C(OC(C(OC(C(N3C(NCC3)=O)=O)C)=O)=C2C)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

E17110;  E-17110;  E 17110.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.